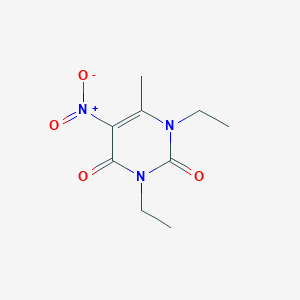
1,3-Diethyl-6-methyl-5-nitrouracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diethyl-6-methyl-5-nitrouracil is a synthetic organic compound belonging to the uracil family Uracils are a class of compounds that are derivatives of pyrimidine, a fundamental structure in nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl-6-methyl-5-nitrouracil typically involves the nitration of 1,3-diethyl-6-methyluracil. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and careful temperature control is necessary to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the nitration process while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl-6-methyl-5-nitrouracil undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethyl and methyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted uracil derivatives with various functional groups.
Scientific Research Applications
1,3-Diethyl-6-methyl-5-nitrouracil has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential pharmacological properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Diethyl-6-methyl-5-nitrouracil involves its interaction with biological macromolecules. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The compound may also interact with nucleic acids, potentially interfering with DNA replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Diethyl-5-nitrouracil: Lacks the methyl group at position 6.
1,3-Dimethyl-5-nitrouracil: Lacks the ethyl groups at positions 1 and 3.
6-Methyl-5-nitrouracil: Lacks the ethyl groups at positions 1 and 3.
Uniqueness
1,3-Diethyl-6-methyl-5-nitrouracil is unique due to the presence of both ethyl and methyl groups along with the nitro group. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
90648-82-1 |
|---|---|
Molecular Formula |
C9H13N3O4 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
1,3-diethyl-6-methyl-5-nitropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N3O4/c1-4-10-6(3)7(12(15)16)8(13)11(5-2)9(10)14/h4-5H2,1-3H3 |
InChI Key |
DQAWDNPKOKNXLO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=O)N(C1=O)CC)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[10-[(4-methylphenyl)sulfonyloxymethyl]-9-pentacyclo[4.4.0.02,5.03,8.04,7]decanyl]methyl 4-methylbenzenesulfonate](/img/structure/B11957580.png)




![Ethanone, 1-(4-bromophenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B11957606.png)
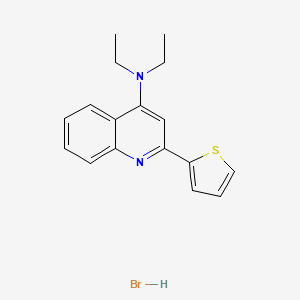
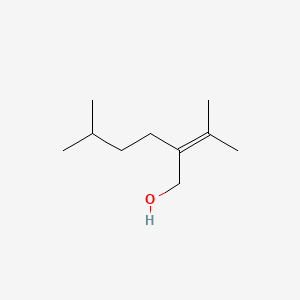
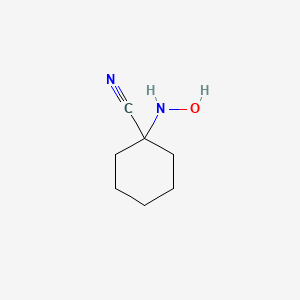
![4-(6-[1,1'-Biphenyl]-4-yl-1,1,6,6-tetraphenyl-2,4-hexadiynyl)-1,1'-biphenyl](/img/structure/B11957633.png)

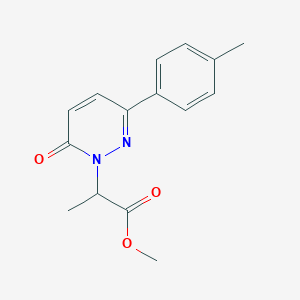
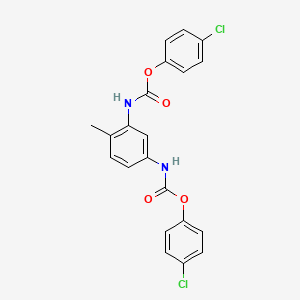
![5-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]-2-methoxyphenol](/img/structure/B11957663.png)
